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molecular formula C21H24N4O3 B8472540 3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-2,4(1H,3H)-quinazolinedione

3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-2,4(1H,3H)-quinazolinedione

Cat. No. B8472540
M. Wt: 380.4 g/mol
InChI Key: ZFDWAPWETDMDSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04578465

Procedure details

A mixture of 1-(2-methoxyphenyl)-4-[2-(2-aminobenzoyl)-aminoethyl]piperazine (3.54 g) and triethylamine (2.2 g) was dissolved in methylene chloride (50 ml), and the resulting solution was added dropwise to a solution of trichloromethyl chloroformate (0.989 g) in methylene chloride (20 ml) under stirring at between -5° and 5° C. Then, the mixture was gradually heated to room temperature at which it was held for 1 to 2 hours to effect reaction. After completion of the reaction, saturated aqueous sodium hydrogencarbonate was added to the reaction mixture and the resulting mixture was extracted with methylene chloride, the methylene chloride layer was washed with water twice and dried on anhydrous magnesium sulfate. The solvent was concentrated under vacuum and isopropanol was added to the residue to give 2.28 g of crystalline 3-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-ethyl]-2,4-(1H,3H)quinazolinedione having a melting point of 217°-218° C. (recrystallized from chloroform-ether).
Name
1-(2-methoxyphenyl)-4-[2-(2-aminobenzoyl)-aminoethyl]piperazine
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0.989 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:14][CH2:13][N:12]([CH2:15][CH:16]([NH2:26])C(=O)C2C=CC=CC=2N)[CH2:11][CH2:10]1.C([N:29]([CH2:32][CH3:33])CC)C.ClC([O:37][C:38](Cl)(Cl)Cl)=O.[C:42](=[O:45])([O-])O.[Na+]>C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:10][CH2:11][N:12]([CH2:15][CH2:16][N:26]2[C:42](=[O:45])[C:33]3[C:32](=[CH:8][CH:3]=[CH:4][CH:5]=3)[NH:29][C:38]2=[O:37])[CH2:13][CH2:14]1 |f:3.4|

Inputs

Step One
Name
1-(2-methoxyphenyl)-4-[2-(2-aminobenzoyl)-aminoethyl]piperazine
Quantity
3.54 g
Type
reactant
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)CC(C(C1=C(C=CC=C1)N)=O)N
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0.989 g
Type
reactant
Smiles
ClC(=O)OC(Cl)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at between -5° and 5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with methylene chloride
WASH
Type
WASH
Details
the methylene chloride layer was washed with water twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated under vacuum and isopropanol
ADDITION
Type
ADDITION
Details
was added to the residue

Outcomes

Product
Details
Reaction Time
1.5 (± 0.5) h
Name
Type
product
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)CCN1C(NC2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.28 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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